2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-4-one
Description
This compound is a heterocyclic hybrid integrating 1,2,4-oxadiazole, quinazolinone, and thiophene moieties. Its structural complexity arises from the sulfanyl linkage between the oxadiazole and quinazolinone cores, with additional substitution at the quinazolinone nitrogen by a thiophen-2-ylmethyl group. The 2,3-dimethoxyphenyl substituent on the oxadiazole ring likely enhances lipophilicity and modulates electronic properties, which may influence biological activity or binding affinity .
Properties
IUPAC Name |
2-[[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(thiophen-2-ylmethyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4S2/c1-30-19-11-5-9-17(21(19)31-2)22-26-20(32-27-22)14-34-24-25-18-10-4-3-8-16(18)23(29)28(24)13-15-7-6-12-33-15/h3-12H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYVXWFGQSGZBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-4-one represents a novel structure in the field of medicinal chemistry. Its unique combination of oxadiazole and quinazoline moieties suggests potential biological activities, particularly in anticancer and antimicrobial domains. This article synthesizes existing research findings on the biological activity of this compound.
Chemical Structure and Properties
The compound's structural formula can be represented as follows:
Key properties include:
- Molecular Weight : 372.45 g/mol
- LogP : 3.5 (indicating lipophilicity)
- Polar Surface Area : 82 Ų (suggesting potential for good bioavailability)
Anticancer Activity
Research indicates that compounds containing the oxadiazole and quinazoline scaffolds exhibit significant anticancer properties. For instance, derivatives with similar structures have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 15.63 | |
| Compound B | A549 (lung cancer) | 0.12 - 2.78 | |
| Compound C | HCT-116 (colon cancer) | 6.2 |
In a study by Dhumal et al., oxadiazole derivatives demonstrated strong inhibition of cell proliferation through apoptosis induction mechanisms involving p53 activation and caspase-3 cleavage in MCF-7 cells .
Antimicrobial Activity
The antimicrobial potential of compounds featuring the oxadiazole ring has been extensively studied. Notably, derivatives have displayed activity against both bacterial and fungal strains:
| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound D | Antibacterial (E. coli) | 32 µg/mL | |
| Compound E | Antifungal (Candida albicans) | 16 µg/mL |
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Protein Kinases : Similar compounds have shown to inhibit key signaling pathways involved in cell proliferation.
- Induction of Apoptosis : Activation of apoptotic pathways through caspase activation has been documented.
- Antimicrobial Action : The oxadiazole ring enhances binding affinity to bacterial enzymes, disrupting cell wall synthesis.
Case Studies
Several case studies highlight the efficacy of related compounds:
- Case Study on MCF-7 Cells :
- Antitubercular Activity :
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing oxadiazole and quinazolinone moieties exhibit significant anticancer properties. Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The incorporation of the thiophene group may further enhance these effects by modulating signaling pathways involved in cancer proliferation.
Antimicrobial Properties
The presence of the oxadiazole ring has been linked to antimicrobial activity. Preliminary studies suggest that this compound exhibits activity against both gram-positive and gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.
Anti-inflammatory Effects
Compounds similar to this one have been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This could make it a candidate for treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease.
Neuroprotective Effects
Emerging research points toward neuroprotective applications, particularly in models of neurodegenerative diseases. The ability of this compound to cross the blood-brain barrier (BBB) could be advantageous for developing treatments for conditions like Alzheimer's disease.
Case Studies and Research Findings
- Anticancer Study :
- Antimicrobial Testing :
- Neuroprotection Research :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional linkages. Below is a detailed analysis of key similarities and differences:
Table 1: Structural and Functional Comparison
Key Observations :
Core Heterocycles: The target compound’s 1,2,4-oxadiazole and quinazolinone cores differentiate it from thiadiazole- or triazole-based analogs . Oxadiazoles are known for metabolic stability, whereas quinazolinones contribute to π-π stacking interactions in biological targets. Thiophene vs.
Substituent Effects :
- The 2,3-dimethoxyphenyl group may confer greater steric bulk and electron-donating effects compared to simpler phenyl or alkyl substituents in analogs .
- Thioether (-S-) linkages are common across analogs, but the sulfanyl group in the target compound bridges two heterocycles, which could enhance conformational rigidity .
Biological Relevance: Antimicrobial Activity: Compounds with sulfanyl-linked oxadiazoles (e.g., ) exhibit moderate antibacterial effects, suggesting the target compound may share this profile. Enzyme Inhibition: Thiazole derivatives (e.g., ) show protease inhibition, but the target’s quinazolinone core is more commonly associated with kinase targets (e.g., EGFR, VEGFR).
Research Findings and Limitations
- Synthetic Routes : The target compound’s synthesis likely follows multi-step protocols involving cyclocondensation (for oxadiazole) and nucleophilic substitution (for sulfanyl linkage), similar to methods described in .
- Computational Predictions : Molecular docking studies (as applied in ) could model the compound’s interaction with kinase domains, though empirical validation is lacking.
- Data Gaps: No peer-reviewed studies directly address the compound’s pharmacological or physicochemical properties. Existing analogs suggest plausible applications, but experimental assays are critical for confirmation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
